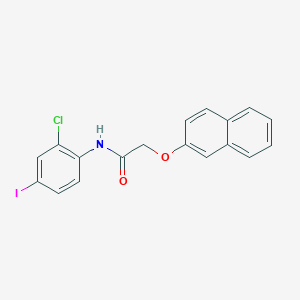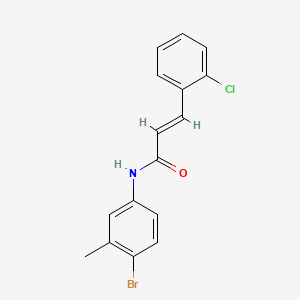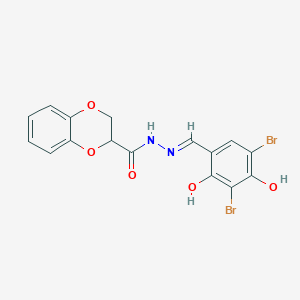
N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide, commonly referred to as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CI-994 is a histone deacetylase (HDAC) inhibitor, which means that it works by blocking the activity of enzymes that remove acetyl groups from histones, leading to changes in gene expression.
Mecanismo De Acción
CI-994 works by inhibiting the activity of N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide enzymes, leading to changes in gene expression. This compound enzymes remove acetyl groups from histones, which can lead to the repression of gene expression. By blocking the activity of this compound enzymes, CI-994 leads to the accumulation of acetylated histones, which can lead to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CI-994 have been extensively studied. CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have anti-inflammatory and neuroprotective effects. In addition to its effects on gene expression, CI-994 has also been shown to inhibit the activity of several signaling pathways that are involved in cancer progression, including the Akt/mTOR pathway and the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CI-994 is that it has been extensively studied in preclinical models, making it a well-characterized tool compound for N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide inhibition. However, one limitation of CI-994 is that it has relatively low potency compared to other this compound inhibitors, which may limit its utility in some experimental settings. In addition, CI-994 has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on CI-994. One area of interest is the development of more potent and selective N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide inhibitors that can be used in clinical settings. Another area of interest is the identification of biomarkers that can be used to predict response to this compound inhibitors like CI-994. Finally, there is interest in exploring the potential of this compound inhibitors like CI-994 in combination with other therapies, such as immunotherapy or targeted therapy, to improve outcomes for cancer patients.
Conclusion:
CI-994 is a well-characterized this compound inhibitor that has been extensively studied for its potential use in cancer treatment. CI-994 works by blocking the activity of this compound enzymes, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. While CI-994 has several advantages as a tool compound for this compound inhibition, it also has limitations that may limit its utility in some experimental settings. Future research on CI-994 will focus on the development of more potent and selective this compound inhibitors and the identification of biomarkers that can be used to predict response to this compound inhibitors.
Métodos De Síntesis
The synthesis of CI-994 involves a multi-step process that begins with the reaction of 2-chloro-4-iodoaniline with 2-naphthol to form 2-(2-naphthyloxy)-4-iodoaniline. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide. The synthesis of CI-994 has been described in detail in several publications, including a paper by J. G. Topczewski et al. (2011).
Aplicaciones Científicas De Investigación
CI-994 has been extensively studied for its potential use in cancer treatment. N-(2-chloro-4-iodophenyl)-2-(2-naphthyloxy)acetamide inhibitors like CI-994 have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of anticancer agents. CI-994 has been shown to inhibit the growth of a wide range of cancer cell types, including breast, lung, prostate, and colon cancer cells. In addition to its anticancer properties, CI-994 has also been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClINO2/c19-16-10-14(20)6-8-17(16)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBBZEVINJNWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6028482.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6028489.png)
![1-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6028492.png)
![N-(3-hydroxypropyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]propanamide](/img/structure/B6028497.png)
![2,2'-[(3-methylcyclohexyl)imino]diethanol](/img/structure/B6028507.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6028519.png)
![N-(3,4-dichlorophenyl)-2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6028525.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6028534.png)
![1-(cyclohexylmethyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6028542.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(4-fluorobenzyl)-2-piperazinone](/img/structure/B6028549.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028551.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6028561.png)